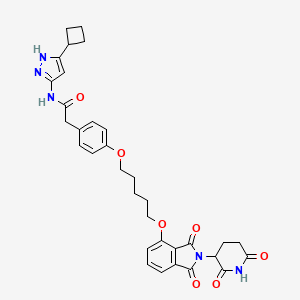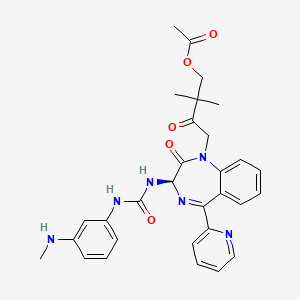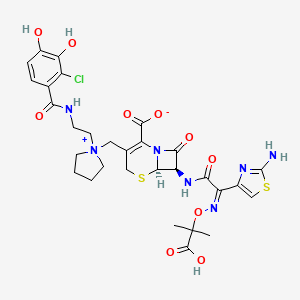
Chiglitazar
Vue d'ensemble
Description
Chiglitazar, also known as Bilessglu, is a drug used for the treatment of type 2 diabetes . It is a peroxisome proliferator-activated receptor (PPAR) agonist . In China, Chiglitazar is approved for glycemic control in adult patients with type 2 diabetes when used in combination with diet and exercise .
Molecular Structure Analysis
Chiglitazar is a configuration-restricted pan-PPAR agonist that can activate all three PPAR subtypes (α, γ and δ) in moderation . It effectively prevents the phosphorylation of PPARγ through adipokines and inflammatory cytokines-mediated CDK5 activation, thereby selectively altering the expression of a series of genes associated with insulin sensitization .
Chemical Reactions Analysis
Chiglitazar displays no significant inhibition of key CYP enzymes or significant induction of CYP1A2 or CYP3A4 . It is a substrate of certain transporters, including P-gp (very likely) and BCRP (small possibility), but not MRP1, OATP1B1, OATP1B3 or OCT2 .
Applications De Recherche Scientifique
Improvement in Insulin Resistance and Dyslipidemia : Chiglitazar has been found to improve insulin resistance and dyslipidemia in monosodium L-glutamate (MSG) obese rats. It significantly decreased plasma insulin levels, increased insulin sensitivity, and reduced plasma triglyceride, total cholesterol, nonesterified fatty acids (NEFA), and low-density lipoprotein-cholesterol levels (Li et al., 2006).
Comparison with Sitagliptin in Type 2 Diabetes : In a randomized phase 3 trial, chiglitazar demonstrated comparable efficacy to sitagliptin in glycemic control among patients with T2DM. Both medications significantly reduced glycated hemoglobin A1c (HbA1c), with chiglitazar showing a similar safety profile (Jia et al., 2021).
Safety and Tolerability : Another study evaluated the safety and efficacy of chiglitazar in patients with T2DM and found it to be well-tolerated, with a good safety profile. It significantly reduced HbA1c levels compared to placebo (Ji et al., 2021).
Drug-Drug Interactions : A study investigating the interaction between chiglitazar and metformin hydrochloride in healthy subjects indicated no clinically significant pharmacokinetic drug-drug interaction, suggesting the potential for combined use in treating T2DM (Yi et al., 2019).
In Vitro and In Vivo Characterization : Chiglitazar, being a non-thiazolidinedione (TZD) type of PPAR pan-agonist, was characterized for its differential effects from PPARγ-selective agonists like rosiglitazone. It showed comparable blood glucose-lowering effects but did not significantly increase body weight in animal models, suggesting a favorable profile for T2DM treatment (He et al., 2012).
Effects on Gene Expression : Chiglitazar was found to regulate gene expression differently from TZDs, such as rosiglitazone and pioglitazone, through configuration-restricted binding and phosphorylation inhibition of PPARγ. This indicates its potential effectiveness in treating type 2 diabetes with a more balanced action among targeted organs (Pan et al., 2017).
Mécanisme D'action
Chiglitazar is a pan-PPAR agonist, meaning it can activate all three PPAR subtypes (α, γ and δ) in moderation . PPARs are transcription factors of the nuclear receptor subfamily, with roles in energy homeostasis and metabolism, as well as inflammation and cellular differentiation/development . By activating these receptors, Chiglitazar can improve insulin sensitivity, regulate blood glucose, and promote fatty acid oxidation and utilization .
Safety and Hazards
Chiglitazar has been found to be safe and well-tolerated in healthy Chinese subjects at the dose levels and administration regimens evaluated . The incidences of weight gain and edema were generally low but relatively higher in Chiglitazar 48 mg . Chiglitazar showed non-inferior effect compared with sitagliptin on HbA1c reduction with a well-tolerated safety profile .
Orientations Futures
Chiglitazar sodium is a new PPAR pan-agonist with independent intellectual property rights in China . It has a significant insulin-sensitizing effect and is advantageous in reducing fasting and postprandial blood glucose levels . It is currently in the Phase III clinical development stage for type 2 diabetes mellitus patients . Considering the development of numerous PPAR dual/pan agonists has been abandoned because of their serious side effects, there is a proposal for a repositioning of the already approved, safety-proven PPAR-targeted drugs against NAFLD/NASH .
Propriétés
IUPAC Name |
(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLWMPLUWMWDMQ-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00225352 | |
| Record name | Chiglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
572.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chiglitazar | |
CAS RN |
743438-45-1 | |
| Record name | Chiglitazar | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chiglitazar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHIGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-3-[4-hydroxy-3-(3,5,5,8,8-pentamethyl-6, 7-dihydronaphthalen-2-yl)phenyl]prop-2-enoic acid](/img/structure/B606565.png)


![(2E)-3-[4-(1-Cyclopropyl-1H-pyrazol-4-yl)-3-pyridinyl]-N-[4-[(3,3-difluoro-1-azetidinyl)methyl]phenyl]-2-propenamide](/img/structure/B606574.png)




![2-chloro-N-[2-[2,2-difluoro-4-[2-(2-hydroxy-5-methylphenyl)ethenyl]-6-methyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl]ethyl]acetamide](/img/structure/B606580.png)
![6H-[1,2,4]Triazolo[4,3-a][1,5]benzodiazepine-6-acetamide, 4,5-dihydro-4-(1H-indol-3-ylmethyl)-N-(1-methylethyl)-5-oxo-1-phenyl-N-(phenylmethyl)-](/img/structure/B606581.png)


